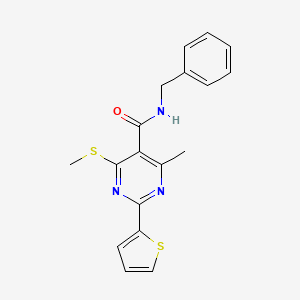![molecular formula C19H17FN6O B2753070 4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline CAS No. 1251619-47-2](/img/structure/B2753070.png)
4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a 1,2,3-triazole ring, an oxadiazole ring, and an amine group. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group, for instance, would likely introduce a degree of polarity to the molecule . The 1,2,3-triazole and oxadiazole rings are both heterocycles and could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The amine group could potentially participate in acid-base reactions, while the 1,2,3-triazole and oxadiazole rings could potentially undergo a variety of transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the fluorophenyl group could potentially make the compound somewhat polar, which could affect its solubility and boiling point .Aplicaciones Científicas De Investigación
Materials Science Applications
Polymer Synthesis and Properties : This compound has been explored in the context of polymer science, where derivatives of 1,3,4-oxadiazoles and related structures demonstrate significant utility. For instance, new fluorinated poly(1,3,4-oxadiazole-ether-imide)s have shown high thermal stability and are easily soluble in polar organic solvents, presenting potential applications in electronics and coatings due to their smooth, pinhole-free surface and fluorescence properties (Hamciuc et al., 2005). Additionally, poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units also exhibit high thermal stability and solubility in polar organic solvents, alongside notable fluorescence, suggesting their use in optoelectronic devices (Hamciuc et al., 2005).
Luminescent Materials : The synthesis and properties of luminophores derived from fluorinated biphenyls, including those related to 1,3,4-oxadiazoles, have been investigated for their strong luminescence both in the crystalline state and in solution. These properties are critical for the development of new luminescent materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Olkhovik et al., 2008).
Biomedical Research Applications
Molecular Probes and Imaging : Research into fluorescent molecular probes, including those related to the structure of interest, has shown that these compounds can serve as ultrasensitive fluorescent molecular probes for studying biological events and processes. Their strong solvent-dependent fluorescence is correlated with the empirical solvent polarity parameter, making them suitable for various biomedical imaging applications (Diwu et al., 1997).
Chemiluminescence Detection : The use of derivatives with similar structures in chemiluminescence detection for high-performance liquid chromatography (HPLC) highlights the potential of such compounds in analytical chemistry, particularly in the sensitive detection of biological substances. This application is critical for clinical diagnostics and research laboratories (Uzu et al., 1991).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O/c1-12-17(22-24-26(12)16-10-6-14(20)7-11-16)18-21-19(27-23-18)13-4-8-15(9-5-13)25(2)3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAIXESPTLRCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
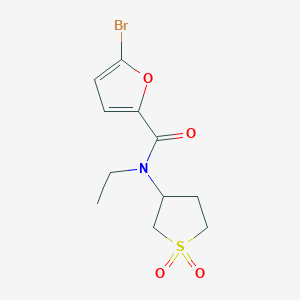
![N,N-dibenzyl-3-ethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2752990.png)
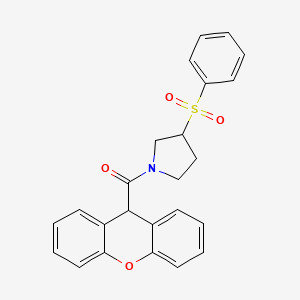
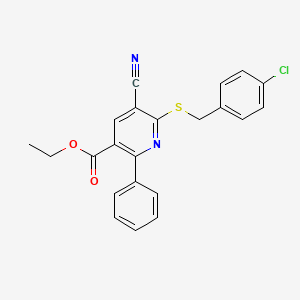


![2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole](/img/structure/B2752998.png)
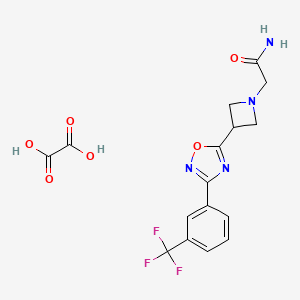
![Tricyclo[3.3.1.02,7]nonan-6-ol](/img/structure/B2753000.png)
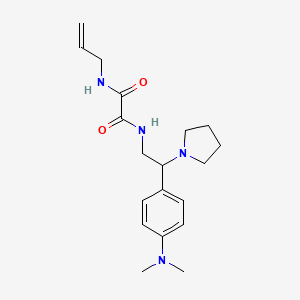
![4-(azepane-1-sulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2753003.png)
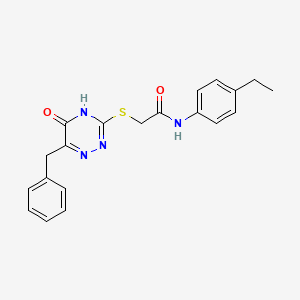
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2753007.png)
